3-cyclobutylidenecyclobutan-1-amine hydrochloride
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Overview
Description
3-cyclobutylidenecyclobutan-1-amine hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a cyclobutylidene group fused to a cyclobutan-1-amine moiety, and is stabilized as a hydrochloride salt. This compound is often utilized in pharmaceutical testing and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutylidenecyclobutan-1-amine hydrochloride typically involves the formation of the cyclobutylidene ring followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylamine derivatives .
Scientific Research Applications
3-cyclobutylidenecyclobutan-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or in drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclobutylidenecyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog with a single cyclobutane ring and an amine group.
Cyclobutanone: A related compound with a ketone group instead of an amine.
Cyclobutylidene derivatives: Compounds with similar cyclobutylidene structures but different functional groups.
Uniqueness
3-cyclobutylidenecyclobutan-1-amine hydrochloride is unique due to its dual cyclobutylidene and cyclobutan-1-amine structure, which provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-cyclobutylidenecyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h8H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVIHJIPPYUMHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC(C2)N)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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